

Verosudil handling instructions for consistent results

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Compound Focus: Verosudil Hydrochloride

CAS No.: 1414854-44-6

Cat. No.: S546704

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Basic Handling & Storage Information

The table below consolidates the physicochemical and storage information for Verosudil from supplier data sheets and the IUPHAR/BPS Guide to Pharmacology [1] [2] [3].

Property	Specification / Value
Synonyms	AR-12286 [2] [3]
CAS Registry No.	1414854-42-4 [1] [2] [4]
Molecular Formula	C ₁₇ H ₁₇ N ₃ O ₂ S [1] [4] [3]
Molecular Weight	327.40 g/mol [1] [3]
Purity	>99% (from supplier data) [1] [3]
Form	Solid (white to light yellow) [1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years (desiccated) [1]
Storage (Solution)	-80°C for 6 months; -20°C for 1 month [1]

Property	Specification / Value
Solubility (DMSO)	~16-45 mg/mL (50-137 mM). Sonication and warming to 60°C is recommended [1] [3].

In Vitro Experimental Protocols

The following method for disrupting actin stress fibers in trabecular meshwork cells is adapted from a supplier's data sheet, which cites a primary research article [1].

Objective: To assess the effect of Verosudil on cytoskeletal architecture in primary trabecular meshwork cells by quantifying the reduction of actin stress fibers.

Materials:

- **Cells:** Primary Porcine Trabecular Meshwork (PTM) cells or immortalized Human Trabecular Meshwork (HTM) cells.
- **Treatment:** Verosudil (AR-12286), prepared as a stock solution in DMSO.
- **Control Vehicle:** DMSO, at the same dilution as the treatment groups.

Method:

- **Cell Culture:** Plate cells on appropriate culture dishes (e.g., glass-bottom dishes for imaging) and grow until ~70% confluent.
- **Treatment:** Expose cells to a concentration range of Verosudil (e.g., 0.001 μ M to 100 μ M) for 6 hours. Include a vehicle control (DMSO-only).
- **Fixation:** At the endpoint, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- **Staining:** Permeabilize cells with 0.1% Triton X-100 in PBS, then stain for F-actin using phalloidin (e.g., conjugated to Alexa Fluor 488 or 594). Counterstain nuclei with DAPI.
- **Imaging & Analysis:** Acquire images using a fluorescence microscope. Quantify the length or intensity of actin stress fibers per cell using image analysis software (e.g., ImageJ/Fiji). The reported half-maximal inhibitory concentration (IC_{50}) for this effect is **924 nM** in PTM cells and **818 nM** in HTM cells [1].

In Vivo Experimental Protocol

This protocol for a steroid-induced ocular hypertension model is summarized from data provided by a supplier [1].

Objective: To evaluate the efficacy of Verosudil in lowering and reversing elevated intraocular pressure (IOP) in a mouse model.

Materials:

- **Animals:** C57BL/6 mice (e.g., 6 weeks old).
- **Induction Agent:** Dexamethasone.
- **Treatment:** Verosudil, formulated for topical ocular application.

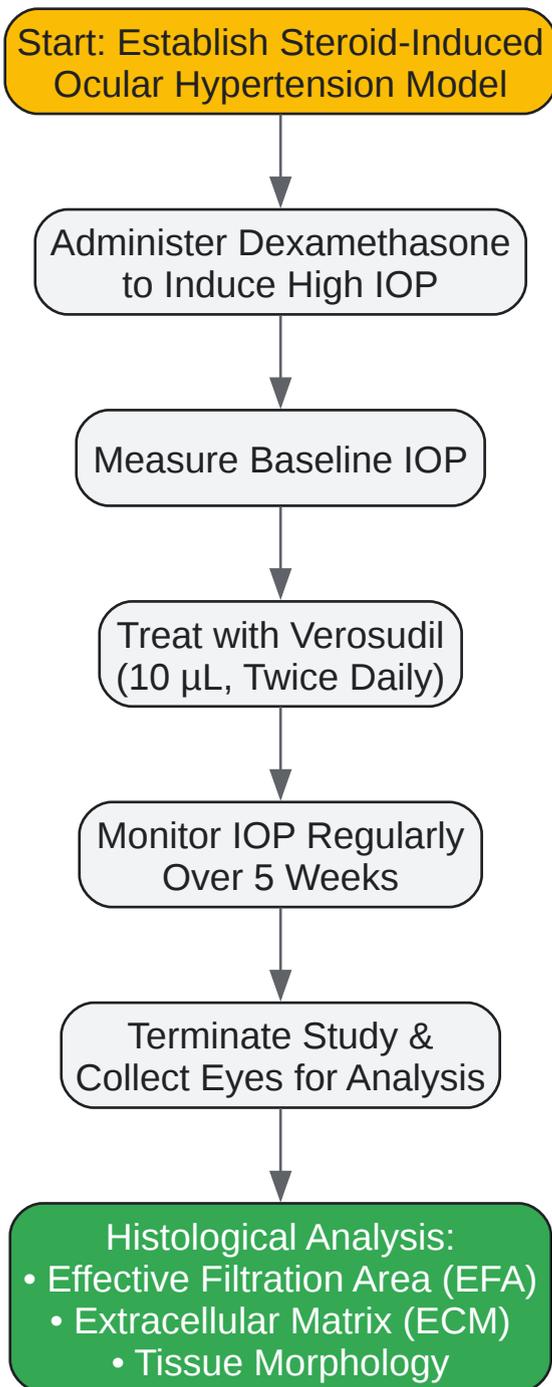
Method:

- **Model Induction:** Induce ocular hypertension by treating mice with Dexamethasone for a specified period (e.g., several weeks) to steadily increase IOP.
- **Baseline Measurement:** Record baseline IOP measurements before starting Verosudil treatment.
- **Treatment Regimen:** Administer **10 µL of Verosudil** as eye drops, **twice daily for five weeks**. Include a control group receiving vehicle only.
- **Monitoring:** Regularly monitor IOP throughout the study period.
- **Histological Analysis:** Upon termination, enucleate eyes for histological analysis. Key outcomes include:
 - Measurement of trabecular meshwork **effective filtration area (EFA)**.
 - Assessment of **extracellular matrix (ECM)** accumulation in the trabecular meshwork.
 - Evaluation of morphological changes in the **juxtacanalicular connective tissue (JCT)**.

Reported Outcome: In the cited study, this protocol successfully reduced IOP, increased EFA, and reduced ECM in the eyes of steroid-induced ocular hypertensive (SIOH) mice [1].

Experimental Workflow

The diagram below outlines the core experimental workflow for testing Verosudil in an in vivo model of steroid-induced ocular hypertension.



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Troubleshooting Common Issues

While specific FAQs for Verosudil were not available, here are some general troubleshooting tips for working with small molecule inhibitors:

Issue	Possible Cause	Suggested Action
Poor Solubility	Stock solution concentration too high; DMSO old or contaminated.	Warm the solution to 60°C with brief sonication. Use freshly opened, anhydrous DMSO. Do not vortex vigorously.
Precipitation in Buffer	Rapid pH shift or transfer from 100% DMSO to aqueous buffer.	Prepare working solutions sequentially with co-solvents (e.g., PEG300, Tween-80). Ensure the solution is clear before adding the next solvent.
Lack of Biological Effect	Compound degraded; concentration too low; biological model insensitive.	Use a fresh stock solution. Confirm the dose-response curve and ensure the concentration reaches the reported IC ₅₀ (e.g., ~900 nM for actin disruption). Include a positive control if available.
High Cytotoxicity	Off-target effects; concentration excessively high.	Titrate the concentration and perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to confirm the therapeutic window.

Finding More Specialized Information

The search results indicate that Verosudil is an investigational Rho kinase inhibitor, but detailed, protocol-rich technical notes were not found [2] [4]. To build a more comprehensive knowledge base, I suggest you:

- **Consult Primary Literature:** Search for the key research articles referenced in the supplier data sheets (e.g., PMIDs or citations like [1] and [2] in [1]). These papers will contain the most detailed methodologies.
- **Contact Suppliers Directly:** Reach out to the technical support teams of companies like MedChemExpress or TargetMol for specific lot-specific data and unpublished technical notes [1] [3].
- **Use Professional Networks:** Inquire with colleagues in the field who may have hands-on experience with this specific compound.

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References

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